

Erythromyclamine-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Erythromyclamine-d3

Cat. No.: B15142970

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the chemical properties, structure, and analytical applications of **Erythromyclamine-d3**. This isotopically labeled compound serves as a crucial internal standard in pharmacokinetic and bioequivalence studies of the macrolide antibiotic Dirithromycin.

Chemical Properties and Structure

Erythromyclamine-d3 is the deuterated form of Erythromyclamine, the primary active metabolite of the prodrug Dirithromycin.^[1] The incorporation of three deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification.

Table 1: Chemical and Physical Properties of **Erythromyclamine-d3**

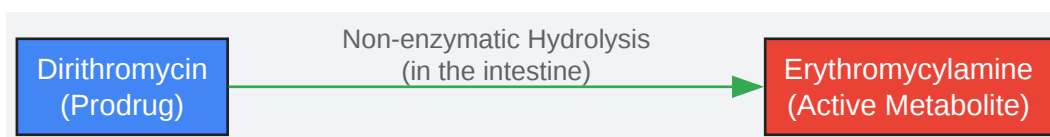
Property	Value	Reference(s)
Molecular Formula	C37H67D3N2O12	[2]
Molecular Weight	737.98 g/mol	[2]
Appearance	White to Off-White Solid	[2]
Storage Conditions	2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere	[2]
Synonyms	(9S)-9-Amino-9-deoxoerythromycin-d3, (9S)-9-Deoxy-9-aminoerythromycin A-d3, (9S)-Erythromycylamine A-d3, 9(S)-Erythromycylamine-d3	[2]
CAS Number	Not explicitly available for the deuterated form. The CAS number for the unlabeled compound is 26116-56-3.	[2]
Solubility	Data for the deuterated form is not readily available. The parent compound, Erythromycin, is freely soluble in alcohols, acetone, and chloroform, and has a water solubility of approximately 2 mg/mL.	[3][4]
Melting Point	Not reported. The melting point of the parent compound, Erythromycin, is 135-140°C, and it resolidifies with a second melting point of 190-193°C.	[3]

Chemical Structure:

Erythromyclamine-d3 is a macrolide antibiotic characterized by a 14-membered lactone ring. It is structurally similar to Erythromycin A, with the key difference being the substitution of the C9 ketone group with an amine group. The "-d3" designation indicates the presence of three deuterium atoms, typically on a methyl group, to increase its mass for use as an internal standard in mass spectrometry.

Metabolic Pathway of the Parent Compound, Dirithromycin

Erythromyclamine is the active metabolite of the prodrug Dirithromycin. Dirithromycin is administered orally and undergoes non-enzymatic hydrolysis in the alkaline environment of the intestine to form Erythromyclamine.[1] This conversion is essential for its antibacterial activity.



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Caption: Metabolic conversion of Dirithromycin to Erythromyclamine.

Experimental Protocols

Erythromyclamine-d3 is primarily used as an internal standard in the quantitative analysis of Erythromyclamine in biological matrices, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol based on published methods.[5]

Objective: To quantify the concentration of Erythromyclamine in human plasma using LC-MS/MS with **Erythromyclamine-d3** as an internal standard.

Materials:

- Human plasma samples
- Erythromyclamine analytical standard

- **Erythromyclamine-d3** internal standard
- Acetonitrile (ACN), HPLC grade
- Ammonium acetate, analytical grade
- Formic acid, analytical grade
- Water, deionized
- Solid-phase extraction (SPE) cartridges

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

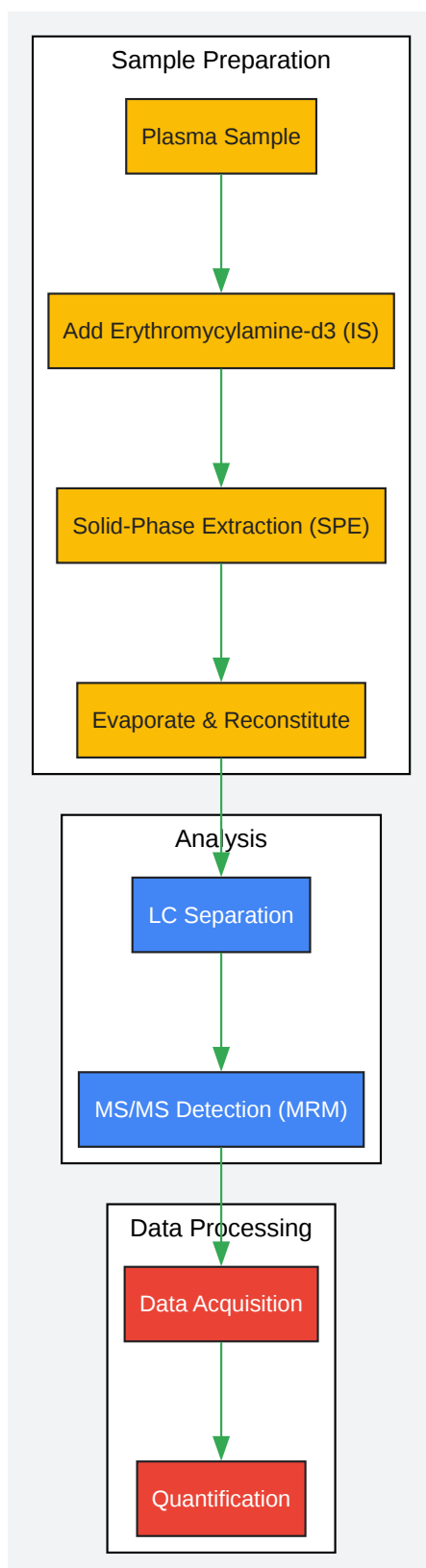
Procedure:

- Sample Preparation (Solid-Phase Extraction):
 - Condition the SPE cartridges with methanol followed by water.
 - Add a known amount of **Erythromyclamine-d3** internal standard solution to each plasma sample, calibrator, and quality control sample.
 - Load the samples onto the SPE cartridges.
 - Wash the cartridges with a low-organic solvent mixture to remove interferences.
 - Elute the analyte and internal standard with a high-organic solvent mixture.
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:

- Chromatographic Conditions:
 - Column: A suitable C18 or phenyl-hexyl column.
 - Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate with 0.1% formic acid).^[5]
 - Flow Rate: Typically 0.2-0.5 mL/min.
 - Injection Volume: 5-20 µL.
- Mass Spectrometric Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor specific precursor-to-product ion transitions for both Erythromycylamine and **Erythromycylamine-d3**. For example, a potential transition for unlabeled erythromycylamine is m/z 368.5 > 83.2.^[5] The transition for **Erythromycylamine-d3** would be shifted by the mass of the deuterium atoms.

Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
- Determine the concentration of Erythromycylamine in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Caption: General workflow for the quantification of Erythromyclamine.

Conclusion

Erythromycylamine-d3 is an indispensable tool for the accurate and precise quantification of Erythromycylamine in biological samples. Its stable isotopic labeling ensures reliable results in pharmacokinetic and bioequivalence studies of Dirithromycin. The methodologies outlined in this guide provide a framework for researchers to develop and validate robust analytical methods for this important macrolide antibiotic.

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